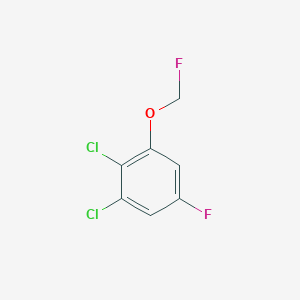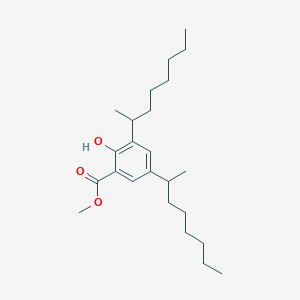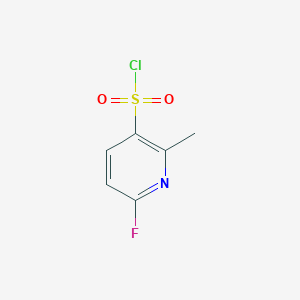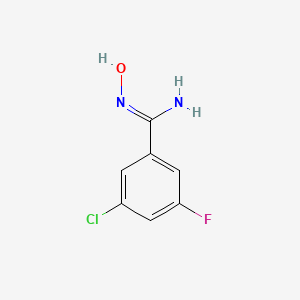
3-Chloro-5-fluoro-N'-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoro-N’-hydroxybenzimidamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzimidamide core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-N’-hydroxybenzimidamide typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-chloro-5-fluoroaniline, undergoes a series of reactions including nitration, reduction, and hydrolysis to yield the desired product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-N’-hydroxybenzimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-chloro-5-fluoro-N’-hydroxybenzaldehyde.
Reduction: Formation of 3-chloro-5-fluoro-N’-hydroxybenzylamine.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluoro-N’-hydroxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Shares similar functional groups but differs in the core structure.
3-Chloro-5-fluorosalicylaldehyde: Another related compound with similar halogen substitutions.
Uniqueness
3-Chloro-5-fluoro-N’-hydroxybenzimidamide is unique due to its specific combination of functional groups and the benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Chloro-5-fluoro-N’-hydroxybenzimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H6ClFN2O |
|---|---|
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
3-chloro-5-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
Clave InChI |
FSOAOJNCWYYDMY-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)Cl)/C(=N/O)/N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


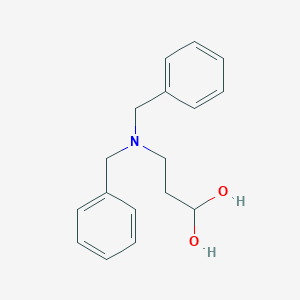
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
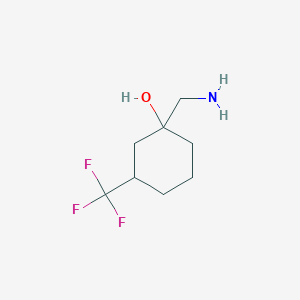
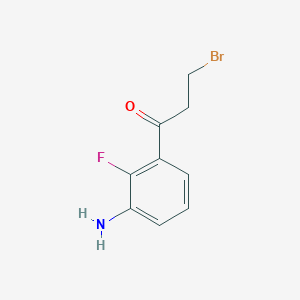
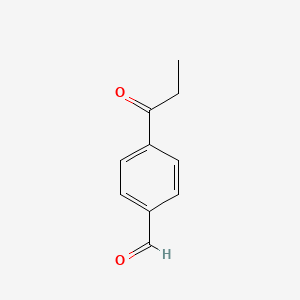
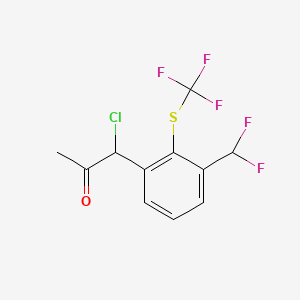
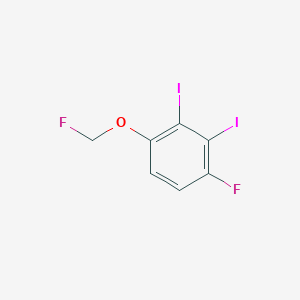
![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)
![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)

